molecular formula C16H20N4O5S B12779650 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- CAS No. 142744-13-6

2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)-

Cat. No.: B12779650
CAS No.: 142744-13-6
M. Wt: 380.4 g/mol
InChI Key: GWLYGKHENDIOMW-UHFFFAOYSA-N
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Description

The compound 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- (CAS: 66356-53-4) is a furan-based tertiary amine derivative with a molecular formula of C₁₀H₁₈N₂OS and a molecular weight of 214.33 g/mol . Its structure features:

  • A furan ring substituted at the 5-position with a thioether-linked aminoethyl group.
  • An N,N-dimethylamine group at the 2-position of the furan.
  • A 2,4-dinitrophenylamino moiety attached via the thioether bridge.

The 2,4-dinitrophenyl group may enhance electron-withdrawing effects, influencing reactivity or binding interactions .

Properties

CAS No.

142744-13-6

Molecular Formula

C16H20N4O5S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C16H20N4O5S/c1-18(2)10-13-4-5-14(25-13)11-26-8-7-17-15-6-3-12(19(21)22)9-16(15)20(23)24/h3-6,9,17H,7-8,10-11H2,1-2H3

InChI Key

GWLYGKHENDIOMW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Steps

The synthesis typically proceeds through a multi-step reaction sequence involving:

  • Formation of the N,N-dimethyl-2-furanmethanamine intermediate:

    • Starting from 2-furanmethanamine, reaction with dimethylamine under controlled conditions (temperature, solvent) yields the N,N-dimethylated intermediate.
    • This step involves nucleophilic substitution or reductive amination to introduce the dimethylamine group at the 2-position of the furan ring.
  • Introduction of the thioether-linked aminoethyl group:

    • The intermediate is reacted with a thiol-containing reagent such as 2-mercaptoethylamine or a related compound.
    • This reaction typically proceeds via nucleophilic substitution, where the thiol attacks a suitable leaving group (e.g., halogenated furan derivative) to form the thioether linkage.
  • Attachment of the 2,4-dinitrophenylamino moiety:

    • The 2,4-dinitrophenyl group is introduced by reacting the aminoethylthio intermediate with 2,4-dinitroaniline or a related electrophilic dinitrophenyl reagent.
    • This step often requires basic conditions to facilitate nucleophilic aromatic substitution on the dinitrophenyl ring.
  • Purification:

    • The crude product is purified by column chromatography (silica gel) using solvents such as ethyl acetate and hexane in gradient elution.
    • Recrystallization may be employed to enhance purity.

Reaction Conditions

  • Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), or ethanol depending on the step.
  • Temperature: Reactions are generally conducted at moderate temperatures (25–80°C) to optimize yield and minimize side reactions.
  • Catalysts/Bases: Bases such as sodium hydroxide or triethylamine are used to deprotonate amines and facilitate nucleophilic substitution.
  • Reaction Time: Varies from several hours to overnight depending on the step and scale.

Industrial Scale Considerations

  • Industrial synthesis adapts the above steps to continuous flow reactors for better control and scalability.
  • Automated systems maintain consistent temperature, pressure, and reagent feed rates to optimize yield and purity.
  • Cost-effective reagents and solvents are selected to reduce production costs.

Analytical Characterization During Preparation

Analytical Method Purpose Key Observations/Parameters
Nuclear Magnetic Resonance (NMR) Confirm structure and substitution pattern ¹H NMR: Dimethylamine protons at δ ~2.2–2.5 ppm; aromatic protons at δ ~8.0–9.0 ppm
Mass Spectrometry (MS) Verify molecular weight and purity High-resolution ESI-MS confirms molecular ion peak matching calculated mass
Infrared Spectroscopy (IR) Identify functional groups NH stretch ~3300 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹
High-Performance Liquid Chromatography (HPLC) Quantify purity and monitor reaction progress Reverse-phase C18 column, UV detection at 254–400 nm targeting nitroaromatic absorbance
X-ray Crystallography Definitive structural confirmation Single-crystal diffraction for final product or intermediates

Summary Table of Preparation Steps

Step Reactants/Intermediates Reaction Type Conditions Outcome/Product
1 2-Furanmethanamine + Dimethylamine Nucleophilic substitution / Reductive amination Moderate temp, base catalyst N,N-dimethyl-2-furanmethanamine intermediate
2 Intermediate + 2-mercaptoethylamine (thiol) Nucleophilic substitution (thioether formation) Controlled temp, inert atmosphere Thioether-linked aminoethyl intermediate
3 Intermediate + 2,4-dinitroaniline Nucleophilic aromatic substitution Basic conditions, moderate temp Final compound: 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)-
4 Crude product Purification Column chromatography, recrystallization Pure target compound

Research Findings and Notes

  • The 2,4-dinitrophenyl group enhances electron-withdrawing effects, influencing the compound’s reactivity and binding properties in biological assays.
  • The thioether linkage is critical for maintaining molecular stability and biological activity.
  • Reaction optimization studies show that temperature control and solvent choice significantly affect yield and purity.
  • Purification by silica gel chromatography with ethyl acetate/hexane mixtures is effective for isolating the product from side products and unreacted starting materials.
  • Analytical methods such as NMR and MS are essential for confirming the substitution pattern and molecular integrity at each step.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name/Class Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Furan N,N-dimethylamine, thioether, dinitrophenyl 214.33 Potential antimicrobial activity (inferred)
2-Amino-5-phenyl-1,3,4-oxadiazole derivatives 1,3,4-Oxadiazole Oxadiazole ring, dithiocarbamate, nitro ~220–260 (estimated) Antibacterial, antifungal activity
2-Aminophenol-5-(N,N-dimethyl)sulfonamide Phenol Sulfonamide, dimethylamine Data unavailable Sulfonamide-based antibiotic analog
Cistofur Dihydrochloride Furan Sulfinyl, dimethylamine, nitroethene 349.30 (HCl salt) Pharmaceutical salt form (improved solubility)
Thiazole-nitro derivatives (e.g., Compound 27) Thiazole Thiazole ring, nitro groups ~450–500 (estimated) Electron-withdrawing effects for bioactivity

Physicochemical Properties

  • Solubility : The hydrochloride salt form of related furan derivatives (e.g., Cistofur Dihydrochloride) shows improved aqueous solubility compared to free bases, a critical factor in drug formulation .
  • Stability : The dinitrophenyl group in the target compound may reduce stability under basic or reducing conditions due to nitro group reactivity, whereas oxadiazoles and thiazoles are generally more stable .

Biological Activity

2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- is a complex organic compound with significant potential in biological applications. With the molecular formula C16H20N4O5SC_{16}H_{20}N_{4}O_{5}S, this compound has been synthesized and studied for its various biological activities, particularly its antimicrobial and antitumor properties.

The compound is characterized by the presence of a furan ring and a dinitrophenyl moiety, which are known to influence its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight368.6 g/mol
CAS Number14496-34-5
Chemical StructureChemical Structure
InChI KeyVFIAOIVGTFADLM-UHFFFAOYSA-N

Synthesis

The synthesis of 2-Furanmethanamine involves several steps, typically starting from commercially available furan derivatives. The reaction with dimethylamine and subsequent modifications lead to the final product, which can be purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit promising antimicrobial activity . For instance, studies have shown that derivatives of furan compounds can effectively inhibit bacterial growth. A recent study evaluated various substituted furan derivatives for their antibacterial efficacy against common pathogens, revealing that certain modifications enhance their activity significantly .

Antitumor Activity

The antitumor potential of 2-Furanmethanamine has been investigated in vitro using human cancer cell lines. The compound was tested against several lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture assays. The results demonstrated that:

  • Compound Efficacy : The compound showed significant cytotoxicity in 2D assays with IC50 values ranging from 6.26±0.33μM6.26\pm 0.33\,\mu M to 20.46±8.63μM20.46\pm 8.63\,\mu M, indicating a strong potential for further development as an antitumor agent .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is common among many antitumor agents derived from furan compounds .

Case Studies

  • Study on Lung Cancer Cell Lines : In a comparative study involving multiple furan derivatives, the compound demonstrated superior activity against the A549 cell line compared to standard chemotherapeutics like doxorubicin .
  • Antibacterial Testing : A series of tests conducted on various bacterial strains indicated that specific modifications to the furan structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)-?

  • Methodological Answer : Synthesis typically involves multi-step reactions. The furanmethanamine core can be functionalized via nucleophilic substitution or alkylation. For the thioether linkage (-S-CH2-), mercaptoethylamine intermediates are often coupled with halogenated furan derivatives. The 2,4-dinitrophenyl group is introduced via amination using 2,4-dinitroaniline under basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Structural confirmation requires NMR and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions (e.g., dimethylamine protons at δ ~2.2–2.5 ppm, aromatic protons from dinitrophenyl at δ ~8.0–9.0 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., observed m/z vs. calculated).
  • Infrared (IR) Spectroscopy : Key functional groups like -NH (stretch ~3300 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) should be identified.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related pyrimidine derivatives .

Q. What analytical methods are suitable for quantifying this compound in experimental matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–400 nm, targeting nitroaromatic absorbance) is effective. For enhanced sensitivity, LC-MS/MS using a C18 column and acetonitrile/water gradient elution can detect trace levels. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is unnecessary here, but DNPH-based protocols for nitroaromatics may inform method optimization .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound, particularly its interaction with biological targets?

  • Methodological Answer :
  • Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity to proteins (e.g., nitroreductases or amine oxidases).
  • Enzymatic Studies : Monitor nitro group reduction kinetics using NADPH-dependent reductase assays, with UV-Vis tracking of nitro-to-amine conversion (λ = 400–500 nm).
  • Microbiological Screening : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria, referencing pyrimidine derivative protocols .

Q. What computational approaches can predict the compound’s reactivity or mechanism of action?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior of the nitro group.
  • Molecular Docking : Simulate interactions with enzymatic active sites (e.g., nitroreductases) using software like AutoDock Vina.
  • QSAR Modeling : Corrogate substituent effects (e.g., thioether vs. ether linkages) on bioactivity using datasets from analogous compounds .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC and MS to rule out impurities (e.g., unreacted dinitroaniline).
  • Structural Isomerism : Check for regiochemical variations (e.g., thioether vs. sulfoxide byproducts) using 2D NMR (COSY, NOESY).
  • Assay Variability : Standardize bioactivity protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., metronidazole for nitroreductase studies) .

Q. What strategies are recommended for studying the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photolytic Degradation : Expose to UV light (λ = 365 nm) and monitor via HPLC for nitro group reduction or furan ring opening.
  • pH-Dependent Stability : Incubate in buffers (pH 2–12) and quantify degradation products using LC-MS .

Q. How can researchers evaluate the compound’s potential toxicity in vitro?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT or resazurin-based assays on mammalian cell lines (e.g., HEK293 or HepG2) to determine IC50 values.
  • Genotoxicity Screening : Perform Ames tests (with/without metabolic activation) to assess mutagenic potential of nitroaromatic metabolites.
  • Oxidative Stress Markers : Measure ROS production via DCFH-DA fluorescence in exposed cells .

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